Cyclopentadienyl zirconium trichloride
Description
Significance and Role as a Precursor in Catalysis
The primary application of cyclopentadienyl (B1206354) zirconium trichloride (B1173362) lies in its function as a catalyst or a precursor to catalysts. ontosight.ai It is particularly notable for its use in initiating the polymerization of olefins, such as ethylene (B1197577) and propylene, to produce polyolefins. ontosight.ai This process is of immense industrial importance, forming the basis for the production of many common plastics.
Beyond polymerization, CpZrCl₃ has been employed in hydrogenation reactions, where it facilitates the reduction of unsaturated compounds. ontosight.ai Its catalytic activity also extends to homo- and copolymerization reactions and the catalytic dehydrogenation of cyclooctane. sigmaaldrich.com Furthermore, it serves as a catalyst for the cross-coupling reaction of aryl fluorides with phenethyl Grignard reagents. sigmaaldrich.com The versatility of this compound as a catalyst precursor underscores its importance in synthetic organic chemistry. chembk.com
Fundamental Concepts of Monocyclopentadienyl Zirconium Complexes
Cyclopentadienyl zirconium trichloride is a prime example of a monocyclopentadienyl zirconium complex, often referred to as a "half-sandwich" compound. In these complexes, a single cyclopentadienyl ring is bonded to the zirconium metal center. This contrasts with "sandwich" compounds like zirconocene (B1252598) dichloride ((C₅H₅)₂ZrCl₂), which feature two cyclopentadienyl rings. ereztech.comcymitquimica.com
The structure of this compound in the solid state is polymeric, which contributes to its insolubility in nonpolar solvents. wikipedia.org However, it can dissolve in the presence of basic ligands to form adducts. wikipedia.org The bonding in these complexes involves the delocalized π-electrons of the cyclopentadienyl ring interacting with the d-orbitals of the zirconium atom. This interaction stabilizes the metal center and influences the reactivity of the entire molecule. acs.org The nature of the cyclopentadienyl ligand can be modified, for instance by adding substituents, to fine-tune the electronic and steric properties of the complex, thereby influencing its catalytic behavior. rsc.org
The study of monocyclopentadienyl zirconium complexes like CpZrCl₃ has provided valuable insights into coordination chemistry and has been instrumental in the development of enantioselective catalysis. The ability to control the stereochemistry of a reaction is a significant achievement in organic synthesis, and these complexes have played a crucial role in this advancement.
Properties of this compound:
| Property | Value |
| Chemical Formula | C₅H₅Cl₃Zr |
| Molar Mass | 262.67 g·mol⁻¹ |
| Appearance | White solid |
| Density | 2.31 g/cm³ |
| Melting Point | 210 °C (decomposes) |
Data sourced from multiple references. wikipedia.orgchemicalbook.com
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C5H5Cl3Zr |
|---|---|
Molecular Weight |
262.7 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;zirconium(4+);trichloride |
InChI |
InChI=1S/C5H5.3ClH.Zr/c1-2-4-5-3-1;;;;/h1-5H;3*1H;/q-1;;;;+4/p-3 |
InChI Key |
BMTKGBCFRKGOOZ-UHFFFAOYSA-K |
Canonical SMILES |
[CH-]1C=CC=C1.[Cl-].[Cl-].[Cl-].[Zr+4] |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for Cyclopentadienyl Zirconium Trichloride and Its Derivatives
Direct Synthesis Routes of Parent Cyclopentadienyl (B1206354) Zirconium Trichloride (B1173362)
The direct synthesis of the parent cyclopentadienyl zirconium trichloride can be achieved through two main strategies: the reaction of zirconium tetrachloride with a cyclopentadienyl source or the chlorination of a zirconocene (B1252598) derivative.
Reaction of Zirconium Tetrachloride with Cyclopentadienyl Anion Sources
A common and direct method for the synthesis of this compound involves the reaction of zirconium tetrachloride (ZrCl₄) with a source of the cyclopentadienyl anion (Cp⁻). chembk.com This metathetical reaction typically utilizes alkali metal cyclopentadienides, such as sodium cyclopentadienide (B1229720) (NaCp) or lithium cyclopentadienide (LiCp). The reaction is generally performed in an inert solvent, such as diethyl ether or a mixture of n-hexane and diethylene glycol dimethyl ether. chemicalbook.com
The stoichiometry of the reactants is crucial to favor the formation of the monocyclopentadienyl product over the bis(cyclopentadienyl)zirconium dichloride (zirconocene dichloride). By using a 1:1 molar ratio of ZrCl₄ to the Cp⁻ source, the synthesis can be directed towards the desired half-sandwich complex. The general reaction is as follows:
ZrCl₄ + MCp → CpZrCl₃ + MCl (where M = Na, Li)
Another approach involves the use of silyl-protected cyclopentadienes, such as trimethylsilylcyclopentadiene (CpSiMe₃), which react with ZrCl₄ to yield CpZrCl₃ and trimethylsilyl (B98337) chloride. This method can be advantageous as the volatile byproduct is easily removed.
| Reactants | Solvent | Key Conditions | Product | Yield (%) |
| ZrCl₄, NaCp | Diethylene glycol dimethyl ether / n-hexane | Room temperature, 3 hours | CpZrCl₃ | 70-75 |
| ZrCl₄(THF)₂, NaCp | THF | Not specified | Cp₂ZrCl₂ | Not specified for CpZrCl₃ |
| ZrCl₄, CpSiMe₃ | Not specified | Not specified | CpZrCl₃ | Not specified |
This table provides an overview of reaction conditions for the synthesis of this compound and related compounds.
Chlorination of Bis(cyclopentadienyl)zirconium Derivatives
An alternative route to this compound involves the chlorination of bis(cyclopentadienyl)zirconium dichloride (Cp₂ZrCl₂), a readily available starting material. wikipedia.org This method essentially removes one of the cyclopentadienyl ligands by replacing it with a chloride ligand. This can also be viewed as a comproportionation reaction between Cp₂ZrCl₂ and ZrCl₄.
The reaction is typically carried out by heating a mixture of Cp₂ZrCl₂ and ZrCl₄ in a suitable solvent, such as toluene (B28343), or even in the absence of a solvent at elevated temperatures. google.com The equilibrium of this reaction can be shifted towards the formation of CpZrCl₃ by carefully controlling the reaction conditions.
Cp₂ZrCl₂ + ZrCl₄ ⇌ 2 CpZrCl₃
This method is particularly useful when the corresponding bis(cyclopentadienyl) complex is more accessible or commercially available than the cyclopentadienyl anion source. google.com
Synthesis of Substituted this compound Complexes
The versatility of this compound complexes is greatly enhanced by the introduction of substituents on the cyclopentadienyl ring. These modifications allow for the tuning of the steric and electronic environment around the zirconium center, which in turn influences the catalytic activity and properties of the resulting complexes.
Incorporation of Bulky Cyclopentadienyl Ligands (e.g., Pentamethylcyclopentadienyl, Butylcyclopentadienyl)
To enhance the stability and solubility of this compound complexes, and to modify their catalytic behavior, bulky substituents are often introduced onto the cyclopentadienyl ring. Pentamethylcyclopentadienyl (Cp*) and butylcyclopentadienyl (BuCp) are common examples of such bulky ligands.
The synthesis of pentamethylthis compound (CpZrCl₃) can be achieved by reacting zirconium tetrachloride with a source of the Cp anion, such as pentamethylcyclopentadienyllithium (Cp*Li), in an ether solvent. google.com Alternatively, silylated reagents like (tetramethyl)(trimethylsilyl)cyclopentadiene can be reacted with ZrCl₄ at elevated temperatures in toluene. google.com
Similarly, n-butylthis compound can be synthesized from the reaction of bis(n-butylcyclopentadienyl)zirconium dichloride and zirconium tetrachloride in refluxing toluene. google.com The introduction of the bulky butyl group can influence the equilibrium of the comproportionation reaction. google.com
| Ligand Source | Zirconium Source | Solvent | Product |
| Pentamethylcyclopentadienyllithium | ZrCl₄ | Ether | Pentamethylthis compound |
| (Tetramethyl)(trimethylsilyl)cyclopentadiene | ZrCl₄ | Toluene | (Tetramethylcyclopentadienyl)zirconium trichloride |
| Bis(n-butylcyclopentadienyl)zirconium dichloride | ZrCl₄ | Toluene | n-Butylthis compound |
This table summarizes synthetic routes to bulky this compound complexes.
Selective Synthesis of Half-Sandwich Indenyl Zirconium Trichloride Complexes
Indenyl ligands, which are isoelectronic with cyclopentadienyl ligands, offer unique electronic properties and reactivity due to the fused benzene (B151609) ring. The synthesis of half-sandwich indenyl zirconium trichloride complexes can be challenging due to the competing formation of the more stable bis(indenyl) sandwich complexes. researchgate.net
However, selective synthesis has been achieved by reacting the lithium salt of a substituted indenyl ligand directly with a zirconium tetrachloride-tetrahydrofuran adduct (ZrCl₄·2THF). researchgate.net This method has been shown to produce the desired half-sandwich complex as the sole product, avoiding the formation of the di-indenyl species. researchgate.net The use of trimethylsilyl complexes of the ligands reacting with ZrCl₄ has also been successful in synthesizing half-sandwich indenyl zirconium complexes. researchgate.net
| Ligand Source | Zirconium Source | Key Feature | Product |
| Lithium salts of substituted indenyl | ZrCl₄·2THF | Selective formation of half-sandwich complex | [Ind-Bridge-Py]ZrCl₃·THFx |
| Trimethylsilyl complexes of indenyl ligands | ZrCl₄ | Successful synthesis of half-sandwich complexes | [η⁵:η¹-C₉H₆-1-C(R¹)(R²)-o-C₆H₄–OMe]ZrCl₃·THF |
This table highlights methods for the selective synthesis of indenyl zirconium trichloride complexes.
Preparation of Complexes with Pendant Heteroatom-Containing Ligands
Introducing pendant ligands with heteroatoms such as nitrogen or oxygen onto the cyclopentadienyl ring allows for the creation of chelate complexes. acs.org These pendant donor groups can coordinate to the zirconium center, influencing the geometry and reactivity of the complex.
For example, complexes with a pendant pyridine (B92270) moiety have been synthesized by reacting the lithium salt of the appropriately substituted indenyl ligand with ZrCl₄·2THF. researchgate.net In the resulting complex, the nitrogen atom of the pyridine can coordinate to the zirconium center. researchgate.net
Similarly, cyclopentadienyl ligands bearing pendant oxygen-containing groups, such as a methoxyethyl group, have been used to synthesize [(η⁵:η¹-C₅H₄CH₂CH₂OMe)ZrCl₂(μ-Cl)]₂. acs.org In this dimeric structure, the ether oxygen can coordinate to the zirconium center, although this intramolecular coordination can be broken in the presence of coordinating solvents like methanol (B129727) or water. acs.org
The synthesis of these functionalized complexes opens up possibilities for creating catalysts with tailored properties and for studying the effects of intramolecular coordination on reactivity.
Routes to Silylated this compound Derivatives
The introduction of silyl (B83357) groups onto the cyclopentadienyl ligand can significantly influence the electronic and steric properties of the resulting zirconium complex. A primary method for the synthesis of silylated this compound derivatives involves the reaction of a silylated cyclopentadienyl ligand precursor with a zirconium tetrahalide.
One common approach is the reaction of a monolithiated silylated cyclopentadienyl species with zirconium tetrachloride (ZrCl₄). For instance, the synthesis of (trimethylsilylcyclopentadienyl)zirconium trichloride can be achieved by treating lithium trimethylsilylcyclopentadienide with ZrCl₄. The reaction stoichiometry and conditions, such as solvent and temperature, are critical in determining the product distribution and yield.
Similarly, bis(trimethylsilyl)cyclopentadienyl derivatives can be prepared. The reaction of lithium (bis(trimethylsilyl)cyclopentadienide) with zirconium tetrachloride is a viable route. The steric bulk of the two trimethylsilyl groups can influence the reactivity of the cyclopentadienyl ligand and the stability of the final product.
Detailed research findings on the synthesis of these derivatives are summarized in the table below, illustrating the impact of different silyl substituents on the reaction outcome.
| Silyl Cyclopentadienyl Precursor | Zirconium Reagent | Solvent | Reaction Conditions | Product | Yield (%) |
|---|---|---|---|---|---|
| (Trimethylsilyl)cyclopentadienyllithium | ZrCl₄ | Toluene | -78 °C to rt, 12 h | (Trimethylsilylcyclopentadienyl)zirconium trichloride | Data not available |
| (tert-Butyldimethylsilyl)cyclopentadienyllithium | ZrCl₄ | Hexane/Toluene | -78 °C to rt, overnight | (tert-Butyldimethylsilylcyclopentadienyl)zirconium trichloride | Data not available |
| (Triisopropylsilyl)cyclopentadienyllithium | ZrCl₄ | Toluene | -78 °C to rt, 12 h | (Triisopropylsilylcyclopentadienyl)zirconium trichloride | Data not available |
Advanced Synthetic Approaches and Yield Optimization
The synthesis of the parent compound, this compound (CpZrCl₃), has been approached through various methods, with ongoing efforts to improve yield, purity, and process efficiency. A common and established method is the direct reaction of zirconocene dichloride (Cp₂ZrCl₂) with zirconium tetrachloride (ZrCl₄).
This redistribution reaction is typically carried out in a suitable solvent, such as toluene or xylene, and often requires elevated temperatures to proceed at a reasonable rate. The equilibrium nature of this reaction necessitates careful control of stoichiometry and reaction time to maximize the yield of the desired monocyclopentadienyl product.
Optimization of this synthesis can involve several strategies. One key aspect is the purification of the product. Since CpZrCl₃ is often a solid with limited solubility, techniques such as sublimation or recrystallization from appropriate solvents are employed to isolate the pure compound.
Furthermore, alternative synthetic routes have been explored to enhance the yield and simplify the procedure. These can include direct synthesis from cyclopentadienyl sources and zirconium tetrachloride under specific conditions. The choice of the cyclopentadienylating agent, such as cyclopentadienylsodium or cyclopentadienylthallium, can influence the reaction's outcome.
The following table presents a comparison of different synthetic approaches for this compound, highlighting the variations in reaction conditions and reported yields.
| Reactant 1 | Reactant 2 | Solvent | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| Zirconocene dichloride (Cp₂ZrCl₂) | Zirconium tetrachloride (ZrCl₄) | Toluene | Reflux, 20 h | ~87 | ereztech.com |
| Bis(1,3-butyl-methylcyclopentadienyl)zirconium dichloride | Zirconium tetrachloride (ZrCl₄) | Toluene | Reflux | 76 | ereztech.com |
| Sodium cyclopentadienide | Zirconium tetrachloride (ZrCl₄) | Diethylene glycol dimethyl ether/n-hexane | Room temperature, 3 h | Data not available |
It is important to note that the insolubility of this compound in many common organic solvents can present challenges in both its synthesis and characterization. wikipedia.org The formation of adducts with donor ligands can improve its solubility and facilitate its use in subsequent reactions. wikipedia.org
Coordination Chemistry and Ligand Architectures
Structural Characterization of Cyclopentadienyl (B1206354) Zirconium Trichloride (B1173362) and its Adducts
The fundamental structure of CpZrCl₃ and its behavior upon coordination with Lewis bases have been extensively studied, primarily through X-ray crystallography, providing deep insights into its geometry and bonding.
In its native solid state, cyclopentadienyl zirconium trichloride does not exist as a simple monomer. Instead, it adopts a polymeric structure where individual CpZrCl₃ units are linked by bridging chloride ligands. wikipedia.org In this arrangement, the zirconium atom is typically six-coordinate, achieving a pseudo-octahedral geometry. The η⁵-cyclopentadienyl ring occupies one coordination site, while the remaining sites are occupied by terminal and bridging chloride ions that connect to adjacent zirconium centers.
The coordination environment of the zirconium atom is highly sensitive to the presence of Lewis bases. When CpZrCl₃ is dissolved in donor solvents or reacted with ligands such as tetrahydrofuran (B95107) (THF), ethers, or phosphines, the polymeric structure is cleaved, leading to the formation of monomeric adducts. In these adducts, the zirconium center's coordination number and geometry are altered. For instance, the formation of a THF adduct results in a complex where the zirconium atom is typically five-coordinate, exhibiting a distorted trigonal bipyramidal or square pyramidal geometry. The competition between hydroxamate groups and water molecules can also play a significant role in determining the final coordination sphere of the zirconium ion. acs.orgnih.gov
X-ray crystallography has been the definitive technique for elucidating the precise solid-state structures of CpZrCl₃ and its derivatives. The parent compound, (C₅H₅)ZrCl₃, features a polymeric chain structure. Detailed crystallographic studies of its adducts have provided valuable data on bond lengths and angles, revealing how the coordination of additional ligands impacts the molecule's architecture.
For example, the crystal structure of trichloro(η⁵-cyclopentadienyl)zirconium(IV) highlights the key structural parameters of this fundamental unit. The data reveals the spatial arrangement and the nature of the bonding between the zirconium center, the cyclopentadienyl ring, and the chlorine atoms.
| Compound | Zr-Cl Bond Length (Å) | Zr-C(Cp) avg. Distance (Å) | Cl-Zr-Cl Angle (°) | Reference |
|---|---|---|---|---|
| (C₅H₅)ZrCl₃ (polymeric) | ~2.32 (terminal), ~2.50 (bridging) | ~2.50 | Varies | wikipedia.org |
| CpZrCl₃(THF)₂ | Data not specified | Data not specified | Data not specified | nih.gov |
Ligand Modifications and Their Influence on Electronic and Steric Environment
Modifying the cyclopentadienyl ligand is a primary strategy for tuning the properties of zirconium complexes. Introducing substituents, replacing the Cp ring with an indenyl system, or tethering donor groups can profoundly alter the steric and electronic landscape around the metal center.
The indenyl ligand, which consists of a cyclopentadienyl ring fused to a benzene (B151609) ring, introduces significant electronic and structural flexibility compared to the simple Cp ligand. This flexibility allows the indenyl ligand to adopt different coordination modes, a phenomenon known as hapticity. While it commonly coordinates in an η⁵ fashion through its five-membered ring, it can "slip" to an η³ or even an η¹ coordination mode.
This change in hapticity, known as a haptotropic rearrangement, is a crucial aspect of indenyl chemistry. tandfonline.com Such rearrangements are often induced by the addition of a neutral donor ligand or by a change in the metal's oxidation state. nih.gov The ability of the indenyl ligand to adjust its hapticity allows the metal center to maintain an optimal electron count, which is a key factor in the reactivity of these complexes. nih.govamanote.com For example, the addition of THF to certain bis(indenyl)zirconium complexes can induce a haptotropic shift from η⁵ to η⁶, where the benzene portion of the indenyl ligand coordinates to the metal. nih.govnih.gov This process is driven by the electronic requirements of the zirconium center. nih.gov
Attaching a pendant donor arm to the cyclopentadienyl or indenyl ligand creates a chelating system where the donor group can coordinate intramolecularly to the zirconium center. These pendant groups, such as pyridines, phosphines, or ethers, are typically connected to the cyclopentadienyl ring via a flexible linker.
This intramolecular coordination can have several significant effects. It can enforce a specific geometry around the zirconium atom, restrict ligand rotation, and modify the electronic properties of the metal center. For instance, zirconocene (B1252598) complexes with cyclopentadienyl-attached phosphine (B1218219) or pyridine (B92270) moieties have been synthesized and studied. acs.org The coordination of the pendant donor can create a more rigid and sterically defined catalytic pocket, which can be advantageous in stereoselective catalysis. Abstraction of a chloride ligand from such complexes often leads to the formation of cationic species where the pendant donor is firmly coordinated to the chiral metal center. acs.org
The introduction of chirality to the cyclopentadienyl or indenyl ligand framework is of paramount importance for asymmetric catalysis. acs.org Chiral ligands can be synthesized by attaching a chiral auxiliary, often derived from natural products like menthol, to the cyclopentadienyl or indenyl backbone. soton.ac.uksnnu.edu.cn Another approach involves creating a ligand with planar chirality or incorporating a chiral bridged structure, as seen in ansa-metallocenes. uni-konstanz.de
These chiral ligands create a chiral environment around the zirconium center, which can be used to control the stereochemical outcome of chemical reactions. soton.ac.ukacs.org X-ray crystal structures of chiral zirconocenes, such as those with menthyl-derived indenyl ligands or pendant ether functionalities, have confirmed the specific conformations that lead to enantioselectivity. soton.ac.uk The design and synthesis of these sophisticated ligands are central to the development of highly selective catalysts for various organic transformations. acs.org
Formation of Organometallic Adducts and Solvates
Cyclopentadienylzirconium trichloride is a Lewis acidic compound due to the electron-withdrawing nature of the three chloride ligands and the zirconium center's tendency to expand its coordination sphere. This acidity facilitates the formation of adducts and solvates when CpZrCl₃ is reacted with Lewis bases or dissolved in coordinating solvents. These reactions are fundamental in understanding the reactivity and solution-state behavior of CpZrCl₃.
The interaction with Lewis bases, such as phosphines, amines, and ethers, leads to the formation of stable organometallic adducts. For example, the reaction of CpZrCl₃ with tertiary phosphines (PR₃) results in the formation of 1:1 adducts of the type CpZrCl₃(PR₃). X-ray crystallographic studies of these adducts have provided valuable insights into the coordination geometry around the zirconium atom, which is often a distorted octahedron.
Solvate formation is also a prominent feature of CpZrCl₃ chemistry. When crystallized from coordinating solvents like tetrahydrofuran (THF) or diethyl ether (Et₂O), CpZrCl₃ readily incorporates solvent molecules into its crystal lattice. A well-characterized example is the formation of CpZrCl₃(THF)₂, where two THF molecules coordinate to the zirconium center. The formation of these solvates can influence the reactivity of CpZrCl₃ in subsequent reactions by occupying coordination sites and potentially altering its solubility and electronic properties.
The strength of the interaction between CpZrCl₃ and the coordinating ligand or solvent can vary significantly. This is reflected in the Zr-L bond distances observed in the crystal structures of these adducts and solvates. The table below summarizes key structural data for selected adducts and solvates of Cyclopentadienylzirconium trichloride.
Table 1: Structural Data for Selected Cyclopentadienylzirconium Trichloride Adducts and Solvates
| Compound | Coordinating Ligand | Zr-Ligand Bond Distance (Å) | Coordination Geometry |
| CpZrCl₃(PMe₃) | Trimethylphosphine (B1194731) | 2.65 | Distorted Octahedral |
| CpZrCl₃(THF)₂ | Tetrahydrofuran | 2.35 - 2.40 | Distorted Octahedral |
| CpZrCl₃(bipy) | 2,2'-Bipyridine | 2.45 (avg. Zr-N) | Distorted Octahedral |
Mechanistic Investigations of Reactions Involving Cyclopentadienyl Zirconium Trichloride
Fundamental Reactivity Pathways
The reactivity of cyclopentadienyl (B1206354) zirconium trichloride (B1173362) is dominated by the electrophilic nature of the zirconium(IV) center, which is coordinated to one cyclopentadienyl anion and three chloride ligands. This electron-deficient metal center is the primary site of interaction with other molecules, dictating the compound's behavior in ligand substitution and substrate activation.
Ligand substitution is a fundamental process in the chemistry of cyclopentadienyl zirconium trichloride. In the solid state, the compound exists as a polymeric structure with bridging chloride ligands. wikipedia.org However, it can be dissolved in the presence of Lewis bases, which break up the polymer by coordinating to the zirconium center and forming soluble monomeric adducts. wikipedia.org This process is itself a form of ligand substitution, where a bridging chloride is replaced by a neutral donor ligand.
The substitution of the chloride ligands is a common pathway for derivatization. These reactions generally proceed through mechanisms that can have associative or dissociative character, depending on the nature of the incoming ligand and the reaction conditions. mdpi.com
Associative (A) Mechanism: An incoming nucleophile attacks the coordinatively unsaturated zirconium center, forming a transient intermediate with an expanded coordination number, before a chloride ligand departs.
Dissociative (D) Mechanism: A chloride ligand first dissociates from the zirconium center, creating a highly reactive, coordinatively unsaturated intermediate that is rapidly trapped by an incoming ligand.
Interchange (I) Mechanism: This is a concerted process where the incoming ligand enters the coordination sphere as the leaving group departs, without a distinct intermediate. mdpi.com
Studies on related zirconocene (B1252598) dichlorides (Cp₂ZrCl₂) reacting with organoaluminum rsc.org and organozinc chemrxiv.org compounds demonstrate that chloride ligands can be readily exchanged for alkyl groups. These studies provide a model for the reactivity of CpZrCl₃, where the chloride ligands can be substituted by various nucleophiles, such as alkyls, alkoxides, or amides, to generate new zirconium complexes. The specific pathway is influenced by factors like steric bulk and the electronic properties of both the zirconium complex and the incoming nucleophile.
The zirconium(IV) center in this compound is a potent Lewis acid, meaning it can accept an electron pair from a donor molecule (a Lewis base). chemrxiv.orgiupac.org This interaction, or coordination, is a primary mechanism for substrate activation. By withdrawing electron density from the coordinated substrate, the zirconium center renders the substrate more electrophilic and susceptible to nucleophilic attack.
This mode of activation is crucial in many catalytic reactions. For example, zirconium(IV) chloride (ZrCl₄), a related Lewis acid, is known to catalyze a wide range of organic reactions, including aldol reactions, Michael additions, and Friedel-Crafts reactions. researchgate.net The mechanism involves the coordination of the zirconium to a heteroatom, typically oxygen or nitrogen, on the substrate.
Table 1: Examples of Substrate Activation by Lewis Acidic Zirconium Centers
| Substrate Type | Coordinating Atom | Effect of Coordination | Resulting Reaction Type |
|---|---|---|---|
| Aldehyde/Ketone | Oxygen | Increases electrophilicity of carbonyl carbon | Aldol, Michael Addition, Ene Reaction |
| Amide | Oxygen | Activates carbonyl for reduction or addition | Reduction to Aldehydes |
| Ether | Oxygen | Facilitates C-O bond cleavage | Deprotection, Rearrangement |
This table illustrates the general principles of substrate activation by Lewis acidic zirconium centers, which are applicable to this compound.
In the context of this compound, the Lewis acidic metal center can coordinate to carbonyl compounds, activating them towards attack by nucleophiles. This principle is fundamental to its role in various catalytic transformations.
Mechanistic Studies in Catalytic Cycles
This compound and its derivatives are important precursors for catalysts, particularly in olefin polymerization. The mechanistic understanding of these catalytic cycles is key to controlling polymer properties.
In olefin polymerization, a precatalyst like this compound is typically activated by a cocatalyst, often an organoaluminum compound like methylaluminoxane (B55162) (MAO). This activation step involves ligand exchange, where a chloride is replaced by an alkyl group from the MAO, followed by abstraction of another chloride to generate a highly electrophilic, cationic zirconium-alkyl species, [ (C₅H₅)ZrCl(R) ]⁺. This is the active catalytic site. hhu.de
The polymerization proceeds via the Cossee-Arlman mechanism, which involves two key steps:
Olefin Coordination: The alkene monomer coordinates to the vacant site on the cationic zirconium center, forming a π-complex.
Migratory Insertion: The coordinated olefin then inserts into the zirconium-alkyl (or zirconium-polymer chain) bond through a four-membered ring transition state. This step extends the polymer chain by one monomer unit and regenerates the vacant coordination site, allowing the cycle to continue.
Computational studies on related zirconium metallocene catalysts have shown that the energy barrier for this insertion step is a critical factor determining the catalyst's activity. nih.gov The steric and electronic properties of the ligands on the zirconium center, including the cyclopentadienyl ring, significantly influence this barrier and, consequently, the polymerization rate and the properties of the resulting polymer. nih.govrsc.org
The Lewis acidity of the zirconium center is paramount throughout the catalytic cycle. iupac.org Even after activation, the cationic zirconium species remains highly Lewis acidic, which is essential for binding the electron-rich olefin monomer. The stronger the Lewis acidity, the more effectively the catalyst can coordinate to the olefin and facilitate its insertion. researchgate.net
Furthermore, Lewis acids can act as additives to modify the catalytic system. For instance, the addition of AlCl₃ to a zirconocene/MAO system can enhance the Lewis acidic character of the cocatalyst, which in turn modifies the electrophilicity of the zirconium atom. researchgate.net This can lead to a significant increase in polymerization activity by promoting the formation of the active cationic species and stabilizing it against deactivation pathways. The Lewis acidity of zirconium compounds is also harnessed in other organic transformations beyond polymerization, where they catalyze reactions by activating substrates as discussed in section 4.1.2. rsc.orgcapes.gov.br
While this compound is not a hydride source itself, understanding hydrozirconation is essential as it represents a fundamental mechanistic process for related, well-studied zirconium catalysts. The archetypal hydrozirconation reagent is Schwartz's reagent, (C₅H₅)₂ZrHCl. researchgate.nethhu.de The reaction involves the addition of the Zr-H bond across an alkene or alkyne double or triple bond. rsc.org
The mechanism proceeds via several key steps:
Coordination: The unsaturated substrate (olefin or alkyne) coordinates to the electron-deficient zirconium center.
Migratory Insertion: The hydride ligand is transferred to one of the carbons of the double/triple bond, while the other carbon forms a bond with the zirconium. This insertion typically occurs in a syn-fashion, meaning the Zr and H add to the same face of the π-system. researchgate.net
Isomerization: For alkenes, the resulting alkyl-zirconium species can undergo rapid isomerization via a sequence of β-hydride elimination and re-insertion. This process typically moves the zirconium atom to the least sterically hindered position, resulting in the thermodynamically favored terminal alkyl-zirconium complex. rsc.org
This sequence of coordination, migratory insertion, and β-hydride elimination is a cornerstone of organozirconium chemistry and provides a mechanistic blueprint for many transformations catalyzed by zirconium complexes, including aspects of olefin polymerization and functional group transformations.
Studies on Intramolecular Processes and Rearrangements
Investigations into the intramolecular processes and rearrangements of this compound (CpZrCl₃) are crucial for understanding its reactivity and catalytic applications. While specific studies focusing solely on the intramolecular dynamics of CpZrCl₃ are not extensively detailed in the available literature, insights can be drawn from the behavior of related cyclopentadienyl and organozirconium complexes.
One of the key intramolecular processes relevant to cyclopentadienyl metal complexes is fluxional behavior, where ligands or parts of a ligand undergo dynamic exchange. For organometallic compounds, this can involve the rearrangement of the cyclopentadienyl ring itself or the exchange of other ligands around the metal center. In the case of CpZrCl₃, the cyclopentadienyl ligand is bonded to the zirconium center, and any dynamic process would involve changes in this interaction or the relative positions of the chloride ligands.
While direct evidence for specific rearrangements in CpZrCl₃ is scarce, theoretical studies on related systems, such as the rearrangement of metallabenzenes to cyclopentadienyl complexes, have been conducted using Density Functional Theory (DFT). These studies provide a computational framework for understanding the thermodynamic and kinetic aspects of such transformations. The research indicates that factors like substituents on the metallacycle, the nature of other ligands, and the metal itself significantly influence the rearrangement pathways. Although this research is not directly on CpZrCl₃, it suggests that rearrangements involving the core structure are computationally accessible and are influenced by the electronic and steric environment of the metal center.
Furthermore, studies on ligand exchange reactions in zirconocene dichloride (Cp₂ZrCl₂), a closely related compound, reveal the dynamic nature of the ligands attached to the zirconium core. For instance, the interaction of Cp₂ZrCl₂ with diethylzinc leads to the formation of various organozirconium complexes through ligand exchange. These studies, supported by DFT analysis, demonstrate the thermodynamic feasibility of such exchanges and provide insights into the stability of the resulting products. This highlights the potential for intramolecular rearrangements and ligand exchange processes to occur in cyclopentadienyl zirconium complexes.
While detailed experimental data on the specific intramolecular rearrangements of CpZrCl₃ are limited, the broader understanding of fluxional processes in organometallic compounds and computational studies on related zirconium complexes suggest that such dynamics are plausible and would be governed by the interplay of electronic and steric factors.
Computational and Theoretical Approaches to Reaction Mechanisms
Computational and theoretical methods are powerful tools for elucidating the intricate mechanisms of reactions involving this compound. Density Functional Theory (DFT) has emerged as a particularly valuable approach for investigating the electronic structure, reaction pathways, and transition states of organometallic complexes.
Theoretical investigations into the fluxional processes of organometallic piano-stool complexes, a structural motif shared by CpZrCl₃, have also been conducted. These studies utilize DFT to explore the energetics of different rearrangement pathways, such as ligand rotations or shifts. The calculated energy barriers for these processes can help to explain the dynamic behavior observed experimentally.
Furthermore, ab initio molecular dynamics (AIMD) simulations represent a sophisticated computational technique for studying the real-time dynamics of chemical reactions. While specific AIMD studies on CpZrCl₃ are not prominent in the literature, this method has been applied to investigate reactive energy surfaces in other complex chemical systems. Such simulations can provide a detailed picture of bond-breaking and bond-forming events, offering a deeper understanding of the reaction mechanism beyond static DFT calculations.
The application of these computational approaches to CpZrCl₃ would involve modeling the reactants, intermediates, transition states, and products of a given reaction. Key parameters that can be calculated include reaction energies, activation barriers, and the geometries of various species along the reaction coordinate. This information is critical for distinguishing between different possible mechanistic pathways, such as associative, dissociative, or interchange mechanisms for ligand substitution.
For instance, a computational study on a hypothetical reaction involving CpZrCl₃ could involve the following steps:
Optimization of the ground state geometries of the reactants.
Identification of possible transition state structures for the proposed mechanistic steps.
Calculation of the vibrational frequencies to confirm the nature of the stationary points (minima or transition states).
Determination of the intrinsic reaction coordinate (IRC) to connect the transition state to the corresponding reactants and products.
Such computational investigations, while not yet extensively reported for CpZrCl₃, hold the key to unlocking a detailed, molecular-level understanding of its reactivity and catalytic activity.
Catalytic Applications in Organic Transformations
Olefin Polymerization and Copolymerization
Catalytic systems based on cyclopentadienyl (B1206354) zirconium trichloride (B1173362) are effective in the polymerization of various olefins. The structure of the catalyst, in conjunction with the choice of cocatalyst and reaction conditions, plays a crucial role in determining the polymerization activity, as well as the properties of the resulting polymer.
Cyclopentadienyl zirconium trichloride, in combination with a cocatalyst like methylaluminoxane (B55162) (MAO), is an active catalyst for the polymerization of ethylene (B1197577) and α-olefins. Zirconocene-based catalysts are a cornerstone in the production of polyolefins, enabling the synthesis of polymers with specific microstructures and properties. While bis(cyclopentadienyl) zirconium dichloride is a more commonly cited example, the fundamental principles of activation and polymerization are applicable to mono-cyclopentadienyl systems like CpZrCl₃. The catalytic activity in ethylene polymerization can be significant, and the resulting polyethylene (B3416737) typically exhibits a narrow molecular weight distribution, a characteristic feature of single-site catalysts.
In the case of α-olefins such as 1-hexene (B165129) or 4-methyl-1-pentene, zirconium complexes activated with modified MAO can produce isotactic polymers with high activity. For instance, a zirconium(IV) dichloro complex with an [OSSO]-type ligand, when activated by dMAO, showed high activity for 1-hexene polymerization, yielding completely isotactic poly(1-hexene). rsc.org
The polymerization of vinyl aromatic monomers using CpZrCl₃-based systems has been explored, with notable success in the case of norbornene. A commercially available and inexpensive system comprising cyclopentadienylzirconium trichloride and isobutyl-modified methylaluminoxane (MMAO) has been shown to effectively polymerize norbornene via a vinyl addition mechanism. researchgate.net This process yields atactic polynorbornene. The catalytic activity and the molecular weight of the resulting polymer are significantly influenced by the polymerization temperature and monomer concentration. researchgate.net Optimal conditions for the CpZrCl₃/MMAO system were found to be a temperature of 27 °C and a norbornene concentration of 2.76 mol L⁻¹, achieving a high activity of 145 kg molZr⁻¹ h⁻¹ and a molecular weight of 211,000 g mol⁻¹. researchgate.net
For styrene (B11656) polymerization, zirconium derivatives are generally less active than their titanium counterparts in producing syndiotactic polystyrene (sPS). epa.govresearchgate.net While mono(cyclopentadienyl) titanium compounds yield the best results for sPS synthesis, zirconium-based catalysts can also produce sPS, albeit with lower activity. epa.govmdpi.com
The activation of the CpZrCl₃ precatalyst is essential for its function in olefin polymerization, and methylaluminoxane (MAO) is the most common and effective cocatalyst for this purpose. nih.gov The interaction between CpZrCl₃ and MAO involves the abstraction of chloride ligands from the zirconium center and methylation, generating an unsaturated cationic metallocene species, [CpZrCl]²⁺ or [CpZrMe]²⁺, which is the active site for polymerization. nih.gov This cationic species is stabilized by the negatively charged MAO-Cl⁻ counterion. nih.gov
Single-site catalysts like CpZrCl₃ offer the potential to control the microstructure of the resulting polymer, including its tacticity and molecular weight distribution (MWD). While titanium-based catalysts are more effective for producing highly syndiotactic polystyrene epa.gov, zirconium catalysts can also influence stereochemistry. The syndiotactic configuration in polystyrene is believed to arise from repulsive interactions between the phenyl groups of the incoming monomer and the growing polymer chain. epa.gov
A key advantage of metallocene catalysts is their ability to produce polymers with a narrow molecular weight distribution (Mw/Mn), typically around 2. researchgate.net This is because the active sites are uniform, leading to more consistent polymer chain growth. The molecular weight itself can be influenced by polymerization conditions such as temperature; higher temperatures often lead to lower molecular weights. researchgate.net The shape and breadth of the MWD are critical polymer properties that can be influenced by the catalyst system and reaction conditions. mdpi.comnih.govmdpi.comnih.gov
To be suitable for industrial slurry or gas-phase polymerization processes, homogeneous catalysts like CpZrCl₃ often need to be immobilized on a solid support. This process, known as heterogenization, can improve catalyst morphology, prevent reactor fouling, and allow for better control over the polymer particle morphology. researchgate.netresearchgate.net
Silica (B1680970) is a commonly used support material. researchgate.netresearchgate.netresearchgate.net However, direct immobilization of CpZrCl₃ onto unmodified silica often results in a catalyst with very low activity. researchgate.netresearchgate.net The performance of the supported catalyst can be significantly enhanced by chemically modifying the silica surface. One effective strategy involves treating the silica with a silane (B1218182) coupling agent to create a cyclopentadienyl-functionalized surface, onto which CpZrCl₃ can be anchored. researchgate.net This approach has been shown to more than double the polymerization activity compared to the unsupported catalyst. researchgate.net The interaction between the support, the activator (MAO), and the metallocene precursor is crucial for the genesis of active and stable supported catalysts. nih.gov
Carbon-Carbon Bond Formation Reactions
Beyond polymerization, this compound and related zirconium complexes are utilized in other types of carbon-carbon bond formation reactions. While much of the research focuses on zirconocene (B1252598) dichloride (Cp₂ZrCl₂), which forms stable zirconacyclopentenes useful in organic synthesis rsc.org, CpZrCl₃ also finds applications. For example, it is listed as a catalyst for the cross-coupling reaction of aryl fluorides with phenethyl Grignard reagents. sigmaaldrich.com This demonstrates its utility in forming C-C bonds between different types of organic fragments, expanding its catalytic role beyond the realm of polymerization.
Hydrogenation and Reduction Reactions
Zirconium-based catalysts, particularly those that can form hydride species, are active in hydrogenation and reduction reactions. While specific, detailed research on this compound as a direct catalyst for these transformations is not extensively available, studies on related zirconocene complexes provide a strong indication of its potential catalytic activity. For example, zirconocene dichloride can be used for the in situ generation of zirconium hydride catalysts, which are effective for the reduction of a variety of carbonyl-containing substrates. researchgate.netwvu.edu
These zirconium hydride species can be generated from zirconocene dichloride in the presence of a hydrosilane and an amine. The resulting catalyst system demonstrates broad functional group tolerance, reducing ketones, aldehydes, enones, ynones, and lactones to the corresponding alcohols in good to excellent yields. wvu.edu The mechanism is believed to involve the formation of a zirconium hydride that then delivers the hydride to the carbonyl carbon.
Zirconium catalysts have also been employed in transfer hydrogenation reactions, utilizing amine boranes as the source of hydrogen. researchgate.net
Table 3: Zirconium-Catalyzed Reduction of Carbonyl Compounds
| Catalyst Precursor | Substrate | Reductant | Product | Yield (%) | Reference |
| Zirconocene dichloride | Ketones | Hydrosilane/Amine | Alcohols | up to 92 | wvu.edu |
| Zirconocene dichloride | Aldehydes | Hydrosilane/Amine | Alcohols | up to 92 | wvu.edu |
| Zirconocene dichloride | Lactones | Hydrosilane/Amine | Diols | Moderate | wvu.edu |
Other Specialized Catalytic Applications
This compound is a catalyst for the dehydrogenation of cyclooctane. researchgate.net This reaction is a form of C-H activation and is a key step in the utilization of alkanes as chemical feedstocks. The dehydrogenation of cycloalkanes to produce alkenes and hydrogen is an important transformation, and various metallocene complexes of titanium, zirconium, and hafnium have been investigated for this purpose.
In these systems, a cocatalyst such as methylaluminoxane (MAO) is often required to activate the metallocene precursor. The catalytic activity is influenced by factors such as temperature, the nature of the cocatalyst, and the ligand structure of the metallocene. Generally, complexes with lower steric hindrance exhibit higher activities. The catalytic cycle is thought to involve the formation of a metal-hydride species and subsequent elimination of hydrogen gas.
Table 4: Catalytic Dehydrogenation of Cyclooctane with Zirconium Complexes
| Catalyst System | Substrate | Product | Turnover Number | Conditions | Reference |
| Cp₂ZrCl₂/MAO/NPh₃ | Cyclooctane | Cyclooctene | 458 in 16h | 300°C, homogeneous | researchgate.net |
| Cp₂ZrCl₂/MAO/NPh₃/SI1102 | Cyclooctane | Cyclooctene | 206 in 5h | 350°C, heterogeneous | researchgate.net |
Zirconium-based catalysts have shown significant utility in the transformation of nitrogen-containing compounds. While direct studies employing this compound are not widely reported, the broader class of zirconium catalysts is active in several key reactions. One notable application is in the hydroamination of alkynes, which provides an atom-economical route to imines, enamines, and amines. researchgate.netnih.govdoi.org For instance, catalyst systems generated in situ from Zr(NMe₂)₄ and a sulfonamide can catalyze the intermolecular hydroamination of both internal and terminal alkynes with primary amines. researchgate.net
Furthermore, zirconium imido complexes are known to catalyze imine metathesis reactions, which proceed through a [2+2] cycloaddition mechanism involving diazametallacyclobutane intermediates. d-nb.info This reactivity underscores the ability of zirconium catalysts to mediate the cleavage and formation of carbon-nitrogen double bonds. The synthesis of various nitrogen-containing heterocycles, such as pyrazoles and quinolines, can also be facilitated by zirconium-based catalysts. researchgate.net
Table 5: Zirconium-Catalyzed Transformations of Nitrogen-Containing Substrates
| Catalyst System | Reaction Type | Substrates | Product | Reference |
| [Zr(NMe₂)₄]/Sulfonamide | Intermolecular Hydroamination | Alkynes, Primary Amines | Imines/Enamines | researchgate.net |
| Imidozirconocene complexes | Imine Metathesis | N-Aryl Aldimines | Metathesized Imines | d-nb.info |
| Zirconium magnetic nanocomposite | Heterocycle Synthesis | - | Pyrazole derivatives | researchgate.net |
The utilization of carbon dioxide (CO₂) as a C1 building block in chemical synthesis is a significant area of research aimed at sustainable chemistry. Zirconium-based catalysts have emerged as effective promoters for the chemical fixation of CO₂. A key application is the cycloaddition of CO₂ to epoxides to form cyclic carbonates, which are valuable as polar aprotic solvents and as intermediates in the synthesis of polycarbonates.
While specific data for this compound is limited, various zirconium-based systems, including metal-organic frameworks (MOFs), have demonstrated high catalytic activity for this transformation. unwisdom.org For example, an imidazolium-containing zirconium MOF catalyzes the reaction of epoxides with CO₂ at atmospheric pressure to yield the corresponding cyclic carbonates. unwisdom.org The Lewis acidic zirconium sites in these catalysts are believed to activate the epoxide, facilitating nucleophilic attack and subsequent CO₂ insertion.
Table 6: Zirconium-Catalyzed Cycloaddition of CO₂ to Epoxides
| Catalyst System | Substrate | Product | Conversion (%) | Selectivity (%) | Reference |
| Imidazolium-containing Zr-MOF | Epichlorohydrin | Corresponding cyclic carbonate | 100 | 93 | unwisdom.org |
| Imidazolium-containing Zr-MOF | Styrene oxide | Corresponding cyclic carbonate | 92 | 81 | unwisdom.org |
| Imidazolium-containing Zr-MOF | Propylene oxide | Corresponding cyclic carbonate | 76 | 92 | unwisdom.org |
Derivatization and Synthesis of New Organozirconium Complexes from Cyclopentadienyl Zirconium Trichloride
Routes to Alkyl and Aryl Derivatives
The synthesis of alkyl and aryl derivatives of cyclopentadienyl (B1206354) zirconium trichloride (B1173362) is commonly achieved through reactions with organolithium or Grignard reagents. These strong nucleophiles readily displace one or more chloride ligands to form new zirconium-carbon bonds. For instance, the mono- or dialkylation of pentamethylcyclopentadienyl zirconium trichloride (Cp*ZrCl₃) with the appropriate alkyllithium or Grignard reagents provides access to half-sandwich zirconium alkyl complexes. researchgate.net
A typical synthetic approach involves the stoichiometric addition of the organometallic reagent to a solution of the this compound precursor in an appropriate solvent, such as diethyl ether or tetrahydrofuran (B95107), under inert atmosphere and often at low temperatures to control reactivity. The choice of reagent and reaction conditions allows for the selective synthesis of mono- or disubstituted products.
Table 1: Synthesis of Alkyl Derivatives from this compound Precursors
| Precursor | Reagent | Product | Reference |
|---|---|---|---|
| Cp*ZrCl₃ | N,N-dimethylaminopropyllithium | Cp*Zr[(CH₂)₃NMe₂]Cl₂ | researchgate.net |
| Cp*ZrCl₃ | N,N-dimethylaminopropyl Grignard | Cp*Zr[(CH₂)₃NMe₂]Cl₂ | researchgate.net |
| Cp*ZrCl₃ | 2 equivalents of N,N-dimethylaminopropyllithium | Cp*Zr[(CH₂)₃NMe₂]₂Cl | researchgate.net |
Synthesis of Hydride and Dihydride Complexes
Zirconium hydride complexes are pivotal in various catalytic processes, and their synthesis from this compound derivatives is a key area of research. A common route to obtain these hydrides is through the hydrogenolysis of the corresponding alkyl derivatives. This process involves the cleavage of the zirconium-carbon bond by molecular hydrogen, leading to the formation of a zirconium-hydride bond and the corresponding alkane.
For example, the hydrogenolysis of the monoalkyl species Cp*Zr[(CH₂)₃NMe₂]Cl₂ results in the formation of polyhydride complexes. researchgate.net This transformation highlights a sequential approach where the initial alkylation of the trichloride precursor is a necessary step to access the hydride derivatives. The synthesis of dihydride complexes can also be achieved through the hydrogenation of corresponding dimethyl precursors.
Formation of Cluster Compounds and Multinuclear Complexes
The derivatization of this compound can also lead to the formation of more complex multinuclear structures and cluster compounds. These species, containing multiple zirconium centers, often exhibit unique reactivity and structural motifs.
A notable example is the formation of a trinuclear polyhydride complex, Cp₃Zr₃(μ-H)₄(μ-Cl)₂Cl₃, which arises from the hydrogenolysis of the monoalkyl derivative CpZr[(CH₂)₃NMe₂]Cl₂. researchgate.net This cluster compound features bridging hydride and chloride ligands that link the three zirconium centers.
Furthermore, these cluster compounds can serve as synthons for other multinuclear complexes. For instance, the reaction of the trinuclear polyhydride cluster with phosphine (B1218219) ligands, such as trimethylphosphine (B1194731) (PMe₃), can lead to fragmentation of the cluster and the formation of dimeric hydride complexes like Cp*₂Zr₂(μ-H)₃Cl₃(PMe₃). researchgate.net This demonstrates the potential for controlled manipulation of zirconium cluster compounds to generate a variety of multinuclear architectures.
Functionalization for Material Science Applications (e.g., Thin Film Precursors)
Cyclopentadienyl-based zirconium complexes, derived from this compound, are of significant interest as precursors for the deposition of zirconium-containing thin films, particularly zirconium dioxide (ZrO₂). These films are utilized in microelectronics for applications such as high-k dielectrics. rsc.orgresearchgate.net Techniques like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) require volatile and thermally stable precursors that can controllably deposit uniform thin films.
Various functionalized cyclopentadienyl zirconium compounds have been developed to optimize their properties for ALD and CVD processes. These modifications are designed to enhance volatility, thermal stability, and reactivity with the co-reactant (often an oxygen source like ozone or water). For instance, mixed alkylamido-cyclopentadienyl compounds of zirconium, such as (RCp)Zr(NMe₂)₃ (where R = H, Me, or Et), have been introduced as effective ALD precursors. rsc.org These precursors have demonstrated good thermal stability and have been used to deposit high-permittivity zirconium oxide thin films. rsc.org
The choice of precursor and deposition conditions significantly impacts the properties of the resulting thin films. Research in this area focuses on tuning the ligand sphere of the zirconium center to achieve desired film characteristics, such as crystallinity, purity, and electrical properties. rsc.orgresearchgate.netnih.gov
Table 2: Cyclopentadienyl Zirconium Precursors for Thin Film Deposition
| Precursor | Deposition Method | Oxygen Source | Deposition Temperature (°C) | Resulting Film | Reference |
|---|---|---|---|---|---|
| (RCp)Zr(NMe₂)₃ (R=H, Me, Et) | ALD | Ozone | 300 | ZrO₂ | rsc.org |
| Cp₂ZrCl₂ | ALE | Ozone | 275–350 | ZrO₂ | researchgate.net |
| Cp₂Zr(CH₃)₂ | ALE | Ozone | 310–365 | ZrO₂ | researchgate.net |
Spectroscopic and Analytical Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a principal technique for elucidating the structure of molecules in solution. However, the characterization of Cyclopentadienyl (B1206354) zirconium trichloride (B1173362) by solution-state NMR is complicated by its polymeric nature, which results in low solubility in non-coordinating organic solvents. wikipedia.org While the compound has been studied spectroscopically, detailed solution-state ¹H and ¹³C NMR data are not extensively reported in publicly available literature.
For comparison, the analogous compound, Cyclopentadienyltitanium trichloride, shows a proton signal for the cyclopentadienyl (Cp) ring at approximately 7.0 ppm in deuterated chloroform (B151607) (CDCl₃). This suggests that the signal for the Cp protons in Cyclopentadienyl zirconium trichloride would appear in a similar region. The carbon atoms of the cyclopentadienyl ring are expected to produce a single resonance in the ¹³C NMR spectrum, typically in the range of 115-150 ppm, which is characteristic of aromatic or alkene carbons. Solid-state NMR spectroscopy has been employed to study related Group IV organometallic complexes, providing insights into their structure in the solid phase. wikipedia.org
Table 1: Expected NMR Chemical Shifts for this compound
| Nucleus | Functional Group | Expected Chemical Shift (δ) [ppm] |
| ¹H | Cyclopentadienyl (C₅H₅) | ~7.0 (by analogy) |
| ¹³C | Cyclopentadienyl (C₅H₅) | 115 - 150 |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is utilized to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which corresponds to specific molecular vibrations. The IR spectrum of this compound is expected to display characteristic absorption bands associated with the cyclopentadienyl ligand and the zirconium-chlorine bonds.
The key vibrational modes for the cyclopentadienyl (Cp) ring include C-H stretching, C=C stretching, and C-H bending. The C-H stretching vibrations for the aromatic Cp ring are anticipated to appear at wavenumbers slightly above 3000 cm⁻¹. The in-plane C=C stretching vibrations of the ring typically result in absorptions in the 1400-1600 cm⁻¹ region. The zirconium-chlorine (Zr-Cl) stretching vibrations are expected at lower frequencies, in the far-infrared region (typically below 400 cm⁻¹), which is characteristic of metal-halogen bonds.
Table 2: General Infrared Absorption Frequencies for this compound Functional Groups
| Vibrational Mode | Functional Group | General Absorption Range (cm⁻¹) |
| C-H Stretch | Cyclopentadienyl (C₅H₅) | 3000 - 3100 |
| C=C Stretch | Cyclopentadienyl (C₅H₅) | 1400 - 1600 |
| Zr-Cl Stretch | Zirconium-Chlorine | < 400 |
Elemental Analysis and Mass Spectrometry
Elemental analysis provides the percentage composition of elements in a compound, which serves to confirm its empirical and molecular formula. For this compound (C₅H₅Cl₃Zr), the theoretical elemental composition can be calculated from its molecular weight of 262.67 g/mol . wikipedia.orgnih.gov
Table 3: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon | C | 12.011 | 5 | 60.055 | 22.86 |
| Hydrogen | H | 1.008 | 5 | 5.040 | 1.92 |
| Chlorine | Cl | 35.453 | 3 | 106.359 | 40.49 |
| Zirconium | Zr | 91.224 | 1 | 91.224 | 34.73 |
| Total | 262.678 | 100.00 |
Mass spectrometry is used to determine the mass-to-charge ratio of ionized molecules and their fragments, providing information about the molecular weight and structural components. While a detailed mass spectrum for this compound is not widely published, the fragmentation pattern can be predicted based on related compounds. Studies on zirconium tetrachloride (ZrCl₄) have shown that the most abundant species observed in its mass spectrum is the [ZrCl₃]⁺ fragment. researchgate.netuzh.chuzh.ch This suggests a likely fragmentation pathway for (C₅H₅)ZrCl₃ involves the initial loss of the cyclopentadienyl radical (C₅H₅•), which has a mass of 65, to generate the stable [ZrCl₃]⁺ cation as a major fragment. Other potential fragments could arise from the sequential loss of chlorine atoms.
Table 4: Predicted Fragments in the Mass Spectrum of this compound
| Fragment Ion | Formula | Predicted Origin |
| [C₅H₅ZrCl₂]⁺ | C₅H₅Cl₂Zr⁺ | Loss of a chlorine atom |
| [ZrCl₃]⁺ | Cl₃Zr⁺ | Loss of the cyclopentadienyl radical |
X-ray Diffraction for Solid-State Structural Determination
X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The solid-state structure of this compound was determined by single-crystal X-ray diffraction in a study by Engelhardt, Papasergio, Raston, and White in 1984. wikipedia.org
This seminal work revealed that, unlike its monomeric titanium analogue, this compound adopts a polymeric structure in the solid state. wikipedia.org In this arrangement, the zirconium atoms are linked by bridging chlorine atoms, leading to a coordination environment that differs significantly from a simple monomeric "piano-stool" geometry. The cyclopentadienyl ring is bonded to each zirconium center in an η⁵-fashion. The detailed crystallographic data, including unit cell dimensions, space group, and precise bond lengths and angles, are provided in the aforementioned publication.
Table 5: Summary of X-ray Diffraction Findings for this compound
| Parameter | Description | Finding | Reference |
| Crystal Structure | Overall solid-state arrangement | Polymeric | wikipedia.org |
| Coordination | Bonding of the Cp ring | η⁵-cyclopentadienyl | wikipedia.org |
| Bridging Units | Atoms linking metal centers | Chlorine atoms | wikipedia.org |
| Primary Reference | Definitive structural study | Engelhardt et al., Organometallics 1984, 3, 18-20 | wikipedia.orgelectronicsandbooks.comacs.org |
Emerging Research Directions and Future Perspectives
Development of Highly Active and Selective Catalyst Systems
Cyclopentadienyl (B1206354) zirconium trichloride (B1173362) (CpZrCl₃) and its derivatives, particularly zirconocene (B1252598) dichlorides like bis(cyclopentadienyl)zirconium dichloride, are foundational precursors for developing highly active and selective catalyst systems. chemicalbook.comontosight.ai Research is geared towards optimizing these systems for various chemical transformations, including olefin polymerization, hydrogenation, and cross-coupling reactions. ontosight.aisigmaaldrich.comalfachemic.com
A key strategy involves the use of co-catalysts or activators, such as organoaluminum compounds (e.g., methylaluminoxane (B55162), MAO) and perfluorophenylboranes, to generate the catalytically active species. mdpi.comnih.gov Studies have shown that the ratio of the zirconium complex to the activator can significantly influence the selectivity of the reaction, for instance, steering 1-hexene (B165129) oligomerization towards dimerization or the formation of heavier oligomers. nih.gov The immobilization of CpZrCl₃ on supports like modified silica (B1680970) has been shown to more than double polymerization activity compared to its direct heterogenization on unmodified silica. researchgate.net
Recent advancements have also focused on creating single-site heterogeneous catalysts by modifying supports with zirconium. This approach alters the electronic properties of the active metal center, thereby enhancing both catalytic activity and selectivity in processes like propane (B168953) dehydrogenation. nih.govacs.org The goal is to create catalysts that are not only highly active but also produce materials with specific, desirable properties, such as narrow molecular weight distributions in polymers. researchgate.net
Table 1: Examples of Cyclopentadienyl Zirconium-Based Catalyst Systems and Applications This table is interactive. Click on the headers to sort the data.
| Catalyst System Precursor | Co-catalyst/Activator | Application | Key Research Finding | Reference |
|---|---|---|---|---|
| CpZrCl₃ | Methylaluminoxane (MAO) | Olefin Polymerization | Immobilization on a cyclopentadienyl-modified silica surface significantly enhances catalytic activity. | researchgate.net |
| Cp₂ZrCl₂ | (Ph₃C)[B(C₆F₅)₄] / HAlBuⁱ₂ | 1-Hexene Oligomerization | The ratio of zirconocene to the boron activator controls the selectivity towards dimers vs. heavier oligomers. | nih.gov |
| Cp₂ZrCl₂ | Methylaluminoxane (MAO) | Styrene (B11656) Polymerization | Produces syndiotactic styrene polymer with improved properties compared to homogeneous catalysts. | chemicalbook.comresearchgate.net |
| CpZrCl₃ | Grignard Reagents | Cross-Coupling Reactions | Effective for the cross-coupling of aryl fluorides with phenethyl Grignard reagents. | sigmaaldrich.comalfachemic.com |
Novel Ligand Design for Enhanced Performance
The performance of zirconium-based catalysts is intrinsically linked to the design of the ligands coordinated to the metal center. Novel ligand design is a critical area of research aimed at fine-tuning the electronic and steric environment of the zirconium atom to boost catalytic activity, selectivity, and stability.
Research has demonstrated that even minor peripheral structural modifications to ligands can have a major influence on catalyst performance. researchgate.net For example, in amine bis(phenolate) zirconium complexes, the presence of an extra donor atom on a pendant arm, which leads to a hexacoordinate complex, results in extremely reactive polymerization catalysts. In contrast, pentacoordinate complexes lacking this additional donor are rapidly deactivated. researchgate.net This highlights a distinct structure-reactivity relationship where the ligand architecture plays a crucial role.
Ligand functionalization is another powerful strategy. The introduction of Lewis basic groups, such as amino groups, into the ligand framework of zirconium-based metal-organic frameworks (MOFs) has been shown to significantly enhance their catalytic activity for the chemical fixation of carbon dioxide. consensus.app The electronic effects of ligand modification are also significant; altering the π-donating ability of a ligand by introducing electron-withdrawing elements can tune the rate and selectivity of catalytic reactions. nih.govacs.org Furthermore, studies on zirconium oxo clusters are providing fundamental insights into the thermodynamics of ligand binding, exploring alternatives to traditional carboxylate ligands, such as phosphonates and phosphinates, to precisely control surface chemistry. rsc.orgrsc.org
Green Chemistry Approaches in Zirconium Catalysis
Zirconium-based catalysis is increasingly aligned with the principles of green chemistry, owing to the unique properties of zirconium compounds. rsc.org Zirconium is an earth-abundant metal, and its compounds, particularly zirconium dioxide (zirconia), are noted for their low toxicity, high stability, and affordability, making them attractive alternatives to catalysts based on precious or more toxic metals. rsc.orgresearchgate.net
Zirconia-based catalysts are central to developing sustainable chemical processes. wundermold.com Their inherent stability allows them to withstand harsh reaction conditions without degradation, and their high surface area provides numerous active sites for efficient reactions. luxfermeltechnologies.com This robustness makes them effective in biomass refinery processes, where they facilitate the conversion of plant matter into valuable biofuels and chemicals, reducing reliance on fossil fuels. luxfermeltechnologies.com
A notable application is in the upcycling of plastic waste. Researchers have developed a catalyst where zirconia nanoparticles are embedded within mesoporous silica, creating a structure that can effectively break down polyolefin plastics into useful products. ameslab.gov This zirconia-based catalyst is air-stable and avoids the sensitivity to impurities that plagues many organometallic catalysts, making it more practical for industrial-scale recycling. ameslab.gov The use of zirconia in solid oxide fuel cells further underscores its eco-friendly credentials, as it aids in the clean and efficient conversion of fuels into electricity. wundermold.com
Applications in Advanced Materials and Nanotechnology
The unique properties of zirconium compounds, especially zirconium oxide (zirconia), are being extensively explored for applications in advanced materials and nanotechnology. azonano.com When produced at the nanoscale, zirconia exhibits exceptional thermal stability, hardness, biocompatibility, and chemical resistance, making it a highly versatile material. bohrium.comnih.gov
Zirconia-based nanomaterials are synthesized in various forms, including nanoparticles, nanodots, and nanocrystals, through methods like sol-gel, hydrothermal, and co-precipitation. azonano.comnih.govnih.gov These materials have found numerous applications:
Advanced Ceramics: Zirconia is used to create high-strength ceramic pigments and porcelain glazes. azonano.com Its hardness and wear resistance also make it suitable for abrasive materials. azonano.com
Optical Materials: The pyrooptical properties of zirconia nanoparticle powders are utilized in optical storage devices and light shutters. azonano.com
Catalysis: Nano-zirconia serves as a robust catalyst and catalyst support in various chemical reactions, including esterification and transesterification. bohrium.com
Biomedical Applications: Due to its biocompatibility and antibacterial properties, zirconia is a prime candidate for biomedical uses. bohrium.comnih.gov It is employed in dental implants, bone tissue engineering, and as a potential drug delivery vehicle. bohrium.comnih.gov
Environmental Remediation: Zirconia nanomaterials can be used for the adsorption of toxins in wastewater treatment and for the photocatalytic degradation of organic water pollutants. bohrium.com
The development of zirconium-based metal-organic frameworks (Zr-MOFs) further expands these applications, showing promise in catalysis and gas separation. bohrium.com
Computational Chemistry as a Predictive Tool in Zirconium Organometallic Research
Computational chemistry has become an indispensable tool for advancing research in zirconium organometallic chemistry, offering deep insights into reaction mechanisms and catalyst behavior that are often difficult to obtain through experimental methods alone. researchgate.net Techniques like Density Functional Theory (DFT) and machine learning are being used to predict and rationalize the properties of zirconium complexes.
DFT calculations are widely employed to investigate the molecular geometry, electronic structure, and bonding nature of zirconium complexes. acs.orgscholarpublishing.org For instance, DFT studies have been used to analyze the interaction between arene rings and the cationic zirconium metal center in zirconocene compounds, revealing the nature of the coordination. acs.org These calculations help elucidate reaction pathways and understand the fundamental principles that govern catalyst reactivity. acs.org
More recently, machine learning (ML) models have emerged as a powerful predictive tool. acs.org Researchers are developing ML models using large libraries of DFT-calculated data to predict properties of zirconocene catalysts, such as their HOMO-LUMO gaps and the energy barriers for ethylene (B1197577) polymerization. acs.org While predicting reaction barriers from structural features alone can be challenging, models based on quantum-chemical descriptors have shown robust and accurate results. acs.org Machine learning is also being applied to predict the outcomes of reactions catalyzed by zirconium-based MOFs, such as transesterification, with high accuracy. ijcce.ac.irijcce.ac.ir These predictive models can significantly accelerate the discovery and design of new, highly efficient zirconium catalysts by allowing for virtual screening before undertaking resource-intensive experimental work. researchgate.net
Table 2: Computational Methods in Zirconium Research This table is interactive. Click on the headers to sort the data.
| Computational Method | Application Area | Predicted Property / Insight | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Electronic Structure Analysis | Investigates Zr-C bond order and π-interactions in S-C-S zirconium(IV) complexes. | acs.org |
| Machine Learning (ML) | Catalyst Property Prediction | Predicts HOMO-LUMO gaps and ethylene migratory insertion barriers for zirconocene catalysts. | acs.org |
| Machine Learning (e.g., XGBoost) | Reaction Outcome Prediction | Predicts the yield of transesterification reactions using zirconium-based MOF catalysts with high accuracy. | ijcce.ac.irijcce.ac.ir |
| Density Functional Theory (DFT) | Geometric and Vibrational Analysis | Determines optimized geometry, bond lengths, and bond angles of Zr(IV) complexes with amino acids. | scholarpublishing.org |
Q & A
Q. What are the established methods for synthesizing cyclopentadienyl zirconium trichloride, and how can air sensitivity be managed during synthesis?
CpZrCl₃ is typically synthesized via reactions between zirconium tetrachloride (ZrCl₄) and cyclopentadienyl ligands. For example, CpZrCl₃ can be obtained by reacting ZrCl₄ with sodium cyclopentadienide (NaCp) in anhydrous tetrahydrofuran (THF) under inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis or oxidation . Air-sensitive handling requires Schlenk-line techniques or glovebox setups. Reaction progress should be monitored via ¹H NMR or FTIR to confirm ligand coordination and chloride displacement.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing CpZrCl₃?
- ¹H/¹³C NMR : Identify cyclopentadienyl ligand signals (δ ~5-6 ppm for protons; δ ~90-110 ppm for carbons).
- X-ray diffraction (XRD) : Resolve Zr-Cl and Zr-Cp bond lengths and coordination geometry. For example, XRD analysis of related complexes like [(C₅H₅)ZrCl₂(NR₂)] reveals distorted tetrahedral geometries around Zr .
- Elemental analysis : Verify stoichiometry (C, H, Cl content).
Q. How can researchers optimize reaction conditions for CpZrCl₃-mediated catalysis?
Catalytic activity in polymerization (e.g., olefin oligomerization) depends on solvent polarity, temperature, and co-catalyst ratios. For instance, CpZrCl₃ paired with methylaluminoxane (MAO) in toluene at 60–80°C enhances ethylene polymerization rates. Kinetic studies via gas chromatography (GC) or gel permeation chromatography (GPC) can track monomer conversion and polymer molecular weight .
Advanced Research Questions
Q. How does ligand substitution (e.g., amido, alkoxy) in CpZrCl₃ derivatives influence polymerization behavior?
Introducing amido ligands (e.g., [N(SiMe₃)CH₂CH₂R]) via reactions with lithium amides alters electron density at the Zr center, affecting catalytic activity and polymer microstructure. For example, bulkier ligands reduce chain-transfer rates, yielding higher-molecular-weight polyethylene. Comparative studies using differential scanning calorimetry (DSC) and ¹³C NMR can correlate ligand structure with polymer crystallinity and branching .
Q. What computational methods are suitable for modeling CpZrCl₃’s electronic structure and reaction pathways?
Density functional theory (DFT) calculations (e.g., B3LYP/def2-TZVP) predict Zr-Cl bond dissociation energies and transition states for ligand substitution. Solvent effects (e.g., toluene vs. THF) can be modeled via polarizable continuum models (PCM). Validate computational results with experimental kinetics (e.g., Eyring plots) .
Q. How do solvent and counterion choices impact CpZrCl₃’s stability in zirconium-based metal-organic cages (Zr-MOCs)?
In Zr-MOC synthesis, CpZrCl₂ (a related precursor) stabilizes trinuclear clusters by preventing extended assembly. Solvents like dichloromethane (DCM) or acetonitrile influence cluster solubility, while chloride counterions modulate electrostatic interactions. Pair small-angle X-ray scattering (SAXS) with mass spectrometry to track cluster formation .
Q. What strategies resolve contradictions in reported catalytic activities of CpZrCl₃ derivatives?
Discrepancies in turnover frequencies (TOFs) may arise from impurities (e.g., residual MAO), inconsistent co-catalyst ratios, or unaccounted moisture. Replicate studies using standardized protocols (e.g., strict glovebox conditions, in situ catalyst activation) and cross-validate with multiple characterization techniques (e.g., ICP-MS for Zr quantification, GC for product analysis) .
Methodological Guidance
Q. How should researchers design experiments to probe CpZrCl₃’s reactivity with non-traditional substrates (e.g., CO₂, N₂)?
Use high-pressure autoclaves for gas-phase reactions (e.g., CO₂ insertion into Zr-C bonds). Monitor via in situ FTIR or Raman spectroscopy. For N₂ activation, combine CpZrCl₃ with reducing agents (e.g., KC₈) and characterize nitride intermediates via ¹⁵N NMR .
Q. What are best practices for synthesizing air-stable CpZrCl₃ analogs for educational or screening purposes?
Substitute chloride ligands with bulky alkoxy groups (e.g., t-butoxy) to sterically shield the Zr center. For example, tris(t-butoxy)cyclopentadienylzirconium derivatives exhibit improved stability while retaining catalytic activity. Confirm stability via TGA (thermal gravimetric analysis) under ambient conditions .
Q. How can researchers leverage literature gaps to identify novel applications for CpZrCl₃?
Existing studies focus on polymerization; unexplored areas include photocatalysis (e.g., ligand-to-metal charge transfer) or biomedical applications (e.g., Zr-based imaging agents). Conduct systematic reviews using tools like SciFinder, prioritizing understudied ligand systems (e.g., thiolate, phosphine) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
